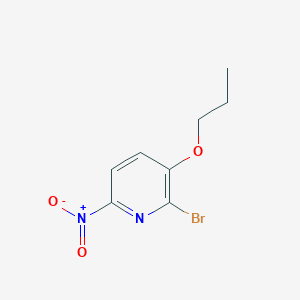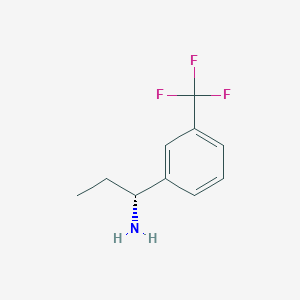
(R)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(3-(Trifluoromethyl)phenyl)propan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-(Trifluoromethyl)phenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, often a benzene derivative with a trifluoromethyl group.
Functional Group Introduction: The trifluoromethyl group is introduced to the benzene ring through electrophilic aromatic substitution reactions.
Amine Introduction: The propan-1-amine moiety is introduced via nucleophilic substitution reactions, often using reagents such as alkyl halides and amines.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-1-(3-(Trifluoromethyl)phenyl)propan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
®-1-(3-(Trifluoromethyl)phenyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include amine oxides, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
®-1-(3-(Trifluoromethyl)phenyl)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of biological processes and as a probe to investigate enzyme activities and receptor interactions.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ®-1-(3-(Trifluoromethyl)phenyl)propan-1-amine involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic regions of proteins and other targets. The amine moiety can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(S)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activities.
1-(3-(Trifluoromethyl)phenyl)ethan-1-amine: A structurally similar compound with an ethyl group instead of a propyl group.
1-(3-(Trifluoromethyl)phenyl)butan-1-amine: Another similar compound with a butyl group instead of a propyl group.
Uniqueness
®-1-(3-(Trifluoromethyl)phenyl)propan-1-amine is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds. The presence of the trifluoromethyl group also imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
特性
CAS番号 |
1168139-53-4 |
|---|---|
分子式 |
C10H12F3N |
分子量 |
203.20 g/mol |
IUPAC名 |
(1R)-1-[3-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H12F3N/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m1/s1 |
InChIキー |
ZZTDGFLVDISOIK-SECBINFHSA-N |
異性体SMILES |
CC[C@H](C1=CC(=CC=C1)C(F)(F)F)N |
正規SMILES |
CCC(C1=CC(=CC=C1)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


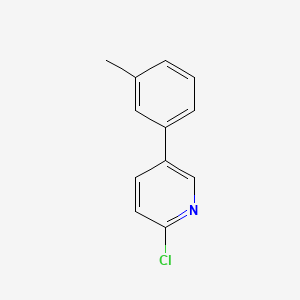

![Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate](/img/structure/B13985128.png)
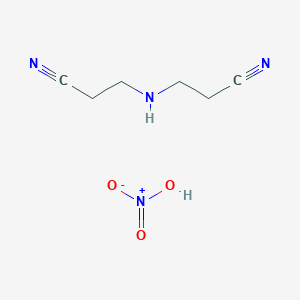
![1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B13985139.png)
![(r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13985153.png)
![(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B13985160.png)
![2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13985175.png)
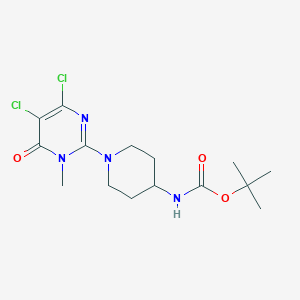
![4-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B13985180.png)

